molecular formula C20H23N3O2 B13744943 (1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate

Cat. No.: B13744943
M. Wt: 337.4 g/mol
InChI Key: AJZGAYNPBUIJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azetidine ring, a benzhydryl group, and a diaminopropenoate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the benzhydryl group, and the coupling with the diaminopropenoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: These compounds share some structural similarities and are used in various applications.

    Pyrazoles: These compounds also have similar structural features and are widely studied in medicinal chemistry.

Uniqueness

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate

InChI

InChI=1S/C20H23N3O2/c21-18(22)11-19(24)25-14-15-12-23(13-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,15,20H,12-14,21-22H2

InChI Key

AJZGAYNPBUIJOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C=C(N)N

Origin of Product

United States

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